molecular formula C19H25N5O B2602525 1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396866-36-6

1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea

Cat. No. B2602525
CAS RN: 1396866-36-6
M. Wt: 339.443
InChI Key: XUEQMXGRWSGNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea, also known as EPPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that have been implicated in various physiological and pathological processes, including inflammation, hypertension, and cardiovascular diseases. Inhibiting sEH activity can lead to an increase in EET levels and thus has the potential to treat these conditions.

Scientific Research Applications

Chemical Synthesis and Dimerization

The compound showcases significant potential in chemical synthesis and dimerization processes. For instance, research on ureidopyrimidones has highlighted their strong dimerization capabilities via quadruple hydrogen bonding, demonstrating the potential of urea derivatives like the one for constructing supramolecular structures. These findings emphasize the chemical's utility in developing novel materials and molecular assemblies (F. H. Beijer et al., 1998).

Antioxidant Activity

Research into pyrimidinone derivatives has explored their antioxidant properties, highlighting the broader utility of compounds like "1-(2-Ethylphenyl)-3-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)urea" in potential therapeutic applications. Such studies provide a foundation for further exploration into the compound's role in managing oxidative stress and related disorders (S. George et al., 2010).

Microbial Transformation and Degradation

The compound's structural relatives have been studied for their degradation by microorganisms, such as Aspergillus niger, showcasing the environmental and biotechnological implications of urea derivatives in the breakdown of herbicides and potentially harmful chemicals. This research highlights the environmental relevance of such compounds, including their potential role in bioremediation processes (Seema B. Sharma et al., 2012).

Herbicidal Activity

Studies have also examined the herbicidal properties of related tetrahydropyrimidinone compounds, indicating the potential agricultural applications of "this compound" derivatives. Such compounds can act as preemergence herbicides by inhibiting carotenoid biosynthesis, demonstrating their utility in agricultural practices (P. Babczinski et al., 1995).

Anticancer Potential

Furthermore, derivatives of N-aryl-N'-pyrimidin-4-yl ureas have been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, showing significant antitumor activity. This underlines the compound's relevance in cancer research and the development of new anticancer agents (V. Guagnano et al., 2011).

properties

IUPAC Name

1-(2-ethylphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-3-15-6-4-5-7-16(15)22-19(25)23-17-12-18(21-13-20-17)24-10-8-14(2)9-11-24/h4-7,12-14H,3,8-11H2,1-2H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEQMXGRWSGNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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